molecular formula C26H23N3O4 B6511100 2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 894888-57-4

2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B6511100
CAS No.: 894888-57-4
M. Wt: 441.5 g/mol
InChI Key: XTWGOPJORSJVBP-UHFFFAOYSA-N
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Description

The compound 2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide is a 1,8-naphthyridine derivative characterized by a substituted acetamide moiety at the 1-position and a 3-methoxybenzoyl group at the 3-position of the naphthyridine core. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets such as kinases, receptors, and enzymes .

Properties

IUPAC Name

2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4/c1-16-7-4-5-10-22(16)28-23(30)15-29-14-21(24(31)18-8-6-9-19(13-18)33-3)25(32)20-12-11-17(2)27-26(20)29/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWGOPJORSJVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1,8-Naphthyridine Derivatives with Substituted Acetamide Groups

  • Compound 5b2 (1-Benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide):

    • Structural Differences : Replaces the 3-methoxybenzoyl group with a benzyl substituent and incorporates a 2-chlorophenyl acetamide.
    • Impact : The chlorophenyl group may enhance halogen bonding interactions but reduce solubility compared to the methylphenyl group in the target compound. IR data show a C=O stretch at 1676 cm⁻¹, similar to the target’s expected acetamide carbonyl .
    • Synthesis : Prepared via condensation of 1,8-naphthyridine hydrazide with benzoxazine derivatives, differing from the target’s likely copper-catalyzed cycloaddition route .
  • Compound 2c (7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one): Structural Differences: Features a morpholinomethyl group at the 3-position instead of 3-methoxybenzoyl. Impact: The morpholine ring improves water solubility and hydrogen-bonding capacity, which may enhance bioavailability compared to the methoxybenzoyl group .

Functional Group Analysis

Acetamide Substituents

  • N-(2-Methylphenyl)acetamide vs. N-Aryl Analogs :
    • Compounds (6a–6c) : Derivatives like 6b (N-(2-nitrophenyl)acetamide) exhibit stronger electron-withdrawing nitro groups, leading to reduced basicity of the acetamide NH. This contrasts with the target’s methylphenyl group, which provides steric bulk without significant electronic perturbation.
    • Spectroscopic Data : The NH stretch in IR for 6b appears at 3292 cm⁻¹, while the target’s methylphenyl group may shift this peak slightly due to reduced resonance stabilization .

Physicochemical and Spectroscopic Properties

IR and NMR Comparison

Compound C=O Stretch (cm⁻¹) NH Stretch (cm⁻¹) Aromatic Proton Shifts (δ, ppm)
Target Compound ~1670–1680 ~3260–3300 7.2–8.5 (multiplet, Ar–H)
6b () 1682 3292 7.20–8.36 (DMSO-d6)
5b2 () 1676 3112 7.14–8.52 (DMSO-d6)
  • The target’s 3-methoxybenzoyl group is expected to downfield-shift aromatic protons (δ ~7.4–8.0) due to electron-withdrawing effects, as seen in 6b (δ 8.36 for triazole protons) .

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